molecular formula C17H19FN6O2 B2442438 7-(2-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 887672-43-7

7-(2-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2442438
CAS No.: 887672-43-7
M. Wt: 358.377
InChI Key: NWWBNMRSKRCYJZ-UHFFFAOYSA-N
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Description

7-(2-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a piperazinyl group attached to a purine scaffold. Purine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes and interactions involving purine derivatives.

    Medicine: Potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The patent application suggests that the compound is an inhibitor of PARP7 , which could make it useful in the treatment of cancer .

Future Directions

The patent application suggests that this compound and related compounds could be useful in the treatment of cancer . This could be a potential future direction for research involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate intermediates, such as aminoimidazole derivatives, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the purine core.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, where piperazine reacts with the purine core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the purine scaffold.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Halides, nucleophiles, and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the fluorine atom on the benzyl group.

    7-(2-chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: Similar structure with a chlorine atom instead of fluorine.

    7-(2-methylbenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 7-(2-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, alter its electronic properties, and improve its binding affinity to specific molecular targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-4-2-3-5-12(11)18)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWBNMRSKRCYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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